molecular formula C16H21N3O2 B2601681 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034552-60-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2601681
CAS No.: 2034552-60-6
M. Wt: 287.363
InChI Key: JEXRTXYJEPNKOI-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with furan and cyclobutane moieties. The pyrazole ring, a five-membered aromatic system with two nitrogen atoms, is substituted at the 4-position with a furan-2-yl group and at the 3- and 5-positions with methyl groups.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-15(14-7-4-10-21-14)12(2)19(18-11)9-8-17-16(20)13-5-3-6-13/h4,7,10,13H,3,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRTXYJEPNKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.

    Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the furan and pyrazole rings, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the cyclobutanecarboxamide moiety: This final step involves the formation of an amide bond between the pyrazole derivative and cyclobutanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted furan and pyrazole derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Reported Applications
Target Compound : N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Pyrazole 3,5-dimethyl; 4-furan-2-yl; ethyl-cyclobutanecarboxamide Carboxamide, furan Hypothesized enzyme inhibition (e.g., kinase targets)
Analog 1 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, [Molecules 2015]) Pyridine-sulfonamide 4-butyl; 3,5-dimethyl; pyridine-sulfonamide; 4-chlorophenyl carbamoyl Sulfonamide, chlorophenyl Carbonic anhydrase inhibition
Analog 2 : Generic pyrazole-carboxamide derivatives Pyrazole Variable alkyl/aryl groups Carboxamide, sulfonamide, or ester Anti-inflammatory, antimicrobial

Key Differences and Implications:

In contrast, Analog 1’s 4-chlorophenyl and pyridine-sulfonamide groups prioritize hydrophobic and hydrogen-bonding interactions, as seen in carbonic anhydrase inhibitors . The cyclobutanecarboxamide in the target compound may confer steric constraints, limiting rotational freedom compared to the more flexible butyl chain in Analog 1.

Physicochemical Properties :

  • Solubility : The sulfonamide group in Analog 1 improves aqueous solubility compared to the carboxamide in the target compound, which is likely more lipophilic due to the cyclobutane and furan groups.
  • Thermal Stability : Analog 1 exhibits a melting point of 138–142 °C , whereas the target compound’s melting point is unreported but expected to be lower due to reduced polar functionality.

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving pyrazole functionalization with furan and cyclobutane groups. Analog 1’s synthesis (76% yield) uses pyridine-sulfonamide coupling with 4-chlorophenyl isocyanate, a well-established route for sulfonamide-based therapeutics .

Research Findings and Limitations

  • Analog 1 demonstrated inhibitory activity against carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range, attributed to its sulfonamide moiety’s zinc-binding capacity . The target compound’s carboxamide group lacks this zinc-chelating ability, suggesting divergent therapeutic targets.
  • Computational Studies : Molecular docking of the target compound (hypothetical data) predicts affinity for kinase ATP-binding pockets, leveraging its rigid cyclobutane and furan’s aromatic interactions. This contrasts with Analog 1’s sulfonamide-driven enzyme inhibition.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a pyrazole moiety, and a cyclobutanecarboxamide group. Its molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, and it exhibits properties typical of heterocyclic compounds, which are often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Furan Ring : The furan component is introduced via cyclization reactions involving suitable precursors.
  • Attachment of the Cyclobutanecarboxamide Group : This final step often involves coupling reactions that link the previously synthesized components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 5.00 to 29.85 µM in different cancer cell lines, indicating selective toxicity towards cancerous cells while sparing healthy cells .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at various phases (G0/G1, S, G2/M), thereby inhibiting proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureIC50 (µM)Notes
Compound AStructure A5.13Effective against C6 glioma cells
Compound BStructure B8.34Standard reference (5-FU)
This compoundUnique structureTBDPotential for further research

Case Studies

Several case studies have focused on pyrazole derivatives related to this compound:

  • Cytotoxicity Study : A study investigating a series of pyrazole derivatives found that certain modifications could enhance cytotoxicity against glioma cells while maintaining selectivity for healthy cells .
  • Mechanistic Insights : Flow cytometry analyses revealed that specific derivatives could induce apoptosis through mitochondrial pathways, leading to increased interest in their development as therapeutic agents for cancer treatment .

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